2-Nitropyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 2-Nitropyridin-3-amine involves multiple steps, including nitration, substitution, and oxidation reactions. A method described involves the reaction of nitrostyrenes with 2-aminopyridines through a regioselective Mannich addition followed by oxidative amination catalyzed by Fe(NO3)3·9H2O, leading to 2-nitro-3-arylimidazo[1,2-a]pyridines (Kamarul Monir et al., 2015). Another approach involves the displacement of 3-fluoro-2-nitropyridine with nitrogen-containing heterocycles and aliphatic amines, proceeding in a regioselective manner at moderate temperature and reasonable yield (J. Culshaw et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-Nitropyridin-3-amine and its derivatives has been elucidated through various spectroscopic and X-ray crystallographic methods, revealing insights into its conformational properties and stability. Studies have shown that these compounds can exhibit layered arrangements stabilized by N-H···N and N-H···O hydrogen bonds, with a notable dimeric N-H···N motif (I. Bryndal et al., 2012).
Chemical Reactions and Properties
2-Nitropyridin-3-amine participates in a variety of chemical reactions, including nucleophilic substitution, amination, and oxidative reactions. It has been demonstrated that 3-nitropyridine compounds can undergo amination in the 6-position via vicarious nucleophilic substitution reactions, providing a method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines with moderate to good yields (J. Bakke et al., 2001).
Physical Properties Analysis
The physical properties of 2-Nitropyridin-3-amine, including its solubility, melting point, and crystal structure, have been studied to understand its behavior in different conditions. The crystal structures provide insights into the stabilization mechanisms and the influence of various substituents on its physical properties.
Chemical Properties Analysis
The chemical properties of 2-Nitropyridin-3-amine, including its reactivity with different reagents and conditions, have been explored to develop new synthetic methods and applications. Its reactivity under catalytic conditions, such as with nonheme iron-mediated amination, showcases its versatility in organic synthesis (Yungen Liu et al., 2013).
Scientific Research Applications
Formation of Aminals via Pummerer Rearrangement : 2-Amino-3-nitropyridine reacts with acid chlorides, leading to the formation of aminals like N,N′-bis(3-nitro-2-pyridinylimino)methylene. This process involves a Pummerer type rearrangement and is significant for the synthesis of complex organic compounds (Rakhit, Georges, & Bagli, 1979).
Selective Vicarious Nucleophilic Amination : 3-Nitropyridine compounds can be aminated using reagents like hydroxylamine and 4-amino-1,2,4-triazole, providing a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines. This method is important for the synthesis of specific nitropyridine derivatives (Bakke, Svensen, & Trevisan, 2001).
Synthesis of 3-Substituted 2-Aminopyridines : There's an efficient method for substituting 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines. This synthesis is regioselective and provides reasonable yields, which is crucial for developing specific nitrogen-containing compounds (Culshaw et al., 2012).
Oxidative Nucleophilic Substitution of Hydrogen : The amination of 3-nitropyridines with aromatic amides led to the formation of 3-nitro-substituted N, N′-dipyridinylamines. This reaction pathway offers an approach to synthesize novel nitropyridine derivatives (Patriciu et al., 2007).
Kinetics of Nucleophilic Substitutions at the Pyridine Ring : The study of kinetics in reactions involving 2-chloro-3-nitropyridine with various amines provides insights into the factors influencing reaction rates and mechanisms, critical for understanding and optimizing synthetic pathways (Hamed, 1997).
Nitro-Group Migration in Nucleophilic Substitution Reaction : In reactions involving 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration product was observed. This finding is important for understanding reaction mechanisms and designing specific chemical transformations (Yao, Blake, & Yang, 2005).
Handling Hydrogen Peroxide Oxidations on a Large Scale : The synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation demonstrates a scalable, safe, and reproducible protocol. This is significant for industrial-scale chemical production (Agosti et al., 2017).
Oxidative S N H Alkyl Carbamoyl Amination of 3-Nitropyridine : A method for oxidative S N H alkyl carbamoyl amination of 3-nitropyridine in anhydrous DMSO was developed. This method led to the formation of nitro and nitroso pyridine derivatives, which is a novel observation and valuable for synthesizing a range of N-oxides (Avakyan et al., 2017).
Safety And Hazards
Future Directions
While specific future directions for 2-Nitropyridin-3-amine were not found in the search results, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could potentially be applied to 2-Nitropyridin-3-amine and similar compounds in future research.
properties
IUPAC Name |
2-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKVUGZEAJYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157715 | |
Record name | 2-Nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitropyridin-3-amine | |
CAS RN |
13269-19-7 | |
Record name | 2-Nitro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13269-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitropyridin-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Nitro-3-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6TX9YD3KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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